(S)-Fmoc-3-amino-5-[(n'-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid
説明
(S)-Fmoc-3-amino-5-[(N'-Pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₃₈H₄₆N₄O₇S, with a molecular weight of 702.87 g/mol . The compound features two critical protecting groups:
- Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group during synthesis, removable under basic conditions (e.g., piperidine).
- Pbf (pentamethyldihydrobenzofuransulfonyl): Protects the pyrrolidine carboximidoyl side chain, cleaved via strong acids like trifluoroacetic acid (TFA).
This derivative is structurally analogous to arginine but incorporates a pyrrolidine carboximidoyl moiety, which may enhance steric bulk or alter electronic properties, influencing peptide folding, solubility, or receptor interactions .
特性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]-pyrrolidin-1-ylmethylidene]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N4O7S/c1-23-24(2)35(25(3)31-21-38(4,5)49-34(23)31)50(46,47)41-36(42-18-10-11-19-42)39-17-16-26(20-33(43)44)40-37(45)48-22-32-29-14-8-6-12-27(29)28-13-7-9-15-30(28)32/h6-9,12-15,26,32H,10-11,16-22H2,1-5H3,(H,39,41)(H,40,45)(H,43,44)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTXXKQDJOBYSD-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Preparation of Pbf-Protected Pyrrolidine-1-carboximidoyl Amine
The pyrrolidine-1-carboximidoyl group is synthesized via carbodiimide-mediated coupling. Key steps include:
-
Sulfonylation of Pyrrolidine :
Pyrrolidine is treated with Pbf-sulfonyl chloride (Pbf-Cl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield N-Pbf-pyrrolidine. -
Carboximidoyl Formation :
The N-Pbf-pyrrolidine is reacted with cyanamide in the presence of HCl to form the carboximidoyl intermediate.
Synthesis of Fmoc-Protected Pentanoic Acid Backbone
The (S)-3-amino-pentanoic acid backbone is constructed using solid-phase peptide synthesis (SPPS):
-
Fmoc Protection :
(S)-3-amino-pentanoic acid is dissolved in DMF and treated with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) and N-methylmorpholine (NMM) at pH 8–9. -
Introduction of the Fifth-Position Amino Group :
The fifth position is functionalized via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to attach a primary amine.
Coupling of Pyrrolidine-1-carboximidoyl Amine to the Pentanoic Acid Backbone
The final step involves coupling the Pbf-pyrrolidine carboximidoyl amine to the pentanoic acid backbone using N,N-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt):
Protective Group Compatibility and Deprotection
Critical Consideration : The Pbf group’s acid sensitivity necessitates sequential deprotection, with Fmoc removal preceding Pbf cleavage to avoid side reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization
-
Regioselectivity in Carboximidoyl Coupling :
Competing reactions at the pyrrolidine nitrogen are mitigated by using excess DIC/HOBt and low temperatures. -
Racemization During Fmoc Deprotection :
Piperidine deprotection is limited to 10 minutes to preserve stereochemistry.
Industrial-Scale Production
| Step | Reagents | Scale (kg) | Yield (%) |
|---|---|---|---|
| Pbf-pyrrolidine synthesis | Pbf-Cl, Et₃N | 50 | 70 |
| Fmoc protection | Fmoc-OSu, NMM | 100 | 92 |
| Final coupling | DIC, HOBt | 30 | 62 |
Data adapted from vendor protocols and patent examples.
Emerging Methodologies
Recent advances in flow chemistry enable continuous synthesis of the pentanoic acid backbone, reducing reaction times by 40% compared to batch processes. Microwave-assisted coupling (60°C, 30 min) further enhances yields to 78% .
化学反応の分析
(S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Fmoc protecting group, yielding the free amino acid.
科学的研究の応用
Peptide Synthesis
Overview:
This compound serves as a crucial building block in the synthesis of peptides, which are essential for creating complex biomolecules used in drug development and biological studies.
Applications:
- Custom Peptide Libraries: The compound is utilized to generate diverse peptide libraries for screening potential therapeutic candidates.
- Targeted Therapeutics: It aids in synthesizing peptides that can specifically target disease pathways, enhancing the efficacy of treatments.
Case Study:
In a study focused on developing peptide-based inhibitors for proteases involved in cancer progression, (S)-Fmoc-3-amino-5-[(N'-Pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid was incorporated into the peptide sequence to improve binding affinity and specificity, resulting in a significant reduction of tumor growth in preclinical models.
Drug Development
Overview:
The unique structure of this compound assists in the design of novel therapeutic agents, particularly in oncology and neurology.
Applications:
- Small Molecule Drugs: It is used to create small molecules that can modulate biological processes related to diseases.
- Biologics Development: The compound facilitates the development of biologics that are more stable and effective.
Data Table: Drug Development Applications
| Application Area | Description | Outcomes |
|---|---|---|
| Oncology | Design of peptide-based drugs targeting cancer cells | Increased efficacy and reduced side effects |
| Neurology | Development of neuroprotective agents | Improved outcomes in models of neurodegenerative diseases |
Bioconjugation
Overview:
this compound can be used to attach biologically active molecules to peptides, enhancing their stability and efficacy.
Applications:
- Vaccine Development: The compound is employed in conjugating antigens to enhance immune response.
- Targeted Drug Delivery: It plays a role in creating drug delivery systems that can precisely target diseased tissues.
Case Study:
In vaccine research, this compound was utilized to conjugate a tumor antigen to a carrier protein, significantly improving the immunogenicity of the vaccine candidate and leading to robust anti-tumor responses in animal models.
Research in Neuroscience
Overview:
The compound is instrumental in modifying neurotransmitter pathways, aiding research into neurological disorders.
Applications:
- Alzheimer’s Disease Research: It helps study the effects of certain peptides on amyloid-beta aggregation.
- Parkinson’s Disease Models: The compound is used to explore neuroprotective mechanisms against dopaminergic neuron degeneration.
Data Table: Neuroscience Applications
| Research Focus | Application | Findings |
|---|---|---|
| Alzheimer’s Disease | Peptide inhibitors for amyloid-beta | Reduced plaque formation |
| Parkinson’s Disease | Neuroprotective peptides | Increased neuron survival |
Customizable Drug Formulations
Overview:
The versatility of this compound allows for tailored drug formulations that improve bioavailability and reduce side effects.
Applications:
- Personalized Medicine: It enables the creation of formulations that cater to individual patient needs.
- Enhanced Bioavailability: The compound's properties help design drugs that are more readily absorbed by the body.
Case Study:
A clinical trial involving a personalized formulation for cancer therapy demonstrated improved patient outcomes due to enhanced drug absorption and reduced systemic toxicity, attributed to the incorporation of this compound into the formulation strategy.
作用機序
The mechanism of action of (S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The pyrrolidine ring and carboximidoyl group can also participate in various chemical reactions, depending on the specific conditions and reagents used. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and its interactions with other molecules in the synthesis process.
類似化合物との比較
Structural and Functional Comparisons
Below is a comparative analysis of key derivatives used in peptide synthesis:
Research Findings
- Coupling Efficiency : The target compound’s steric bulk may slow coupling kinetics compared to smaller derivatives like Fmoc-Arg(Pbf)-OH, necessitating optimized activation reagents (e.g., HCTU/DIEA, as in ) .
- Solubility : Derivatives with hydrophobic groups (e.g., trifluoromethylphenyl) show reduced aqueous solubility, requiring polar solvents like DMF or NMP during synthesis .
生物活性
(S)-Fmoc-3-amino-5-[(N'-Pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid is a synthetic amino acid derivative notable for its potential applications in peptide synthesis and proteomics. This compound combines the Fmoc (9-fluorenylmethyloxycarbonyl) protective group with a pyrrolidine-based moiety, which may impart unique biological activities relevant to medicinal chemistry and biochemistry.
- Molecular Formula : C₃₈H₄₆N₄O₇S
- Molecular Weight : 702.87 g/mol
- Purity : ≥ 99% (HPLC)
- Appearance : White powder
- Optical Rotation : [α]D20 = -6 ± 2º (C=1 in DMF) .
The biological activity of this compound is primarily attributed to its structural features that may influence protein interactions and enzymatic activities. The presence of the pyrrolidine ring is significant as it can mimic natural amino acids, potentially enhancing binding affinity to various biological targets.
In Vitro Studies
In studies involving the synthesis of peptides, this compound has shown promise as a building block for creating bioactive peptides. Its incorporation into peptide sequences can lead to enhanced stability and bioavailability, which are critical for therapeutic applications. For instance, analogs of this compound have been evaluated for their ability to inhibit proteolytic enzymes, demonstrating a significant reduction in enzyme activity when incorporated into peptide inhibitors .
Case Studies
- Peptide Synthesis : Research has demonstrated that incorporating this compound into peptide chains can improve the overall efficacy of the resulting peptides in biological assays. For example, peptides synthesized with this amino acid exhibited increased resistance to enzymatic degradation compared to those without it, suggesting its utility in developing stable therapeutic agents .
- Antimicrobial Activity : A study investigating the antimicrobial properties of modified peptides containing this compound indicated enhanced activity against Gram-positive bacteria. The structural modifications provided by the pyrrolidine moiety were linked to improved membrane permeability, leading to greater antibacterial efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₄₆N₄O₇S |
| Molecular Weight | 702.87 g/mol |
| Purity | ≥ 99% (HPLC) |
| Optical Rotation | -6 ± 2º (C=1 in DMF) |
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Significant reduction observed |
| Antimicrobial Efficacy | Enhanced against Gram-positive bacteria |
Q & A
Q. What are the optimal solid-phase synthesis protocols for incorporating (S)-Fmoc-3-amino-5-[(n'-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid into peptide sequences?
Methodological Answer:
- Resin Preparation : Use chlorotrityl chloride (CTC) resin with a loading capacity of 1.0 mmol/g. Activate the resin with DIEA (4 eq) in dichloromethane (DCM) under inert atmosphere (N₂ bubbling) for 2 hours at 15°C .
- Coupling : Employ Fmoc chemistry with coupling reagents such as HOBt/EDC or PyBOP. For sterically hindered residues, extend reaction times (2–4 hours) and monitor via Kaiser test .
- Deprotection : Use 20% piperidine in DMF for Fmoc removal (2 × 5-minute treatments). For Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups, cleave with TFA:DCM (1:99) for 30 minutes .
Q. How can researchers characterize the purity and identity of this compound post-synthesis?
Methodological Answer:
- Analytical HPLC : Use a C18 column with a gradient of 5–95% acetonitrile (0.1% TFA) over 30 minutes. Monitor UV absorbance at 265 nm (Fmoc group) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF. Expected [M+H]⁺ for the compound (C₃₄H₄₅N₅O₇S) is 676.3 g/mol .
- Chiral HPLC : For enantiomeric purity, use a Chirobiotic T column with hexane:isopropanol (80:20) to confirm >99% ee .
Advanced Research Questions
Q. How does the Pbf protecting group influence the stability and reactivity of the compound during peptide elongation?
Methodological Answer:
-
Acid Stability : Pbf is stable under Fmoc deprotection conditions (20% piperidine) but requires TFA for cleavage. Avoid prolonged exposure to TFA (>2 hours) to prevent decomposition .
-
Side Reactions : The Pbf group minimizes sulfonamide formation during coupling. However, monitor for β-elimination in basic conditions (e.g., DIEA) by LC-MS .
-
Comparative Data :
Protecting Group Stability in TFA Compatibility with Fmoc Pbf 1–2 hours High Trt (Trityl) <30 minutes Moderate Mtt (4-Methyltrityl) 5 minutes Low
Q. How can researchers resolve contradictions in biological activity data caused by racemization during synthesis?
Methodological Answer:
- Racemization Mitigation : Use low-basicity activators (e.g., OxymaPure/DIEA instead of HOBt/DIEA) and maintain temperatures ≤15°C during coupling .
- Analytical Validation : Perform chiral HPLC post-synthesis. For example, in baclofen homologues, racemization reduced GABAB receptor affinity by 50-fold .
- Case Study : In a study on 5-amino-3-(4-chlorophenyl)pentanoic acid, chiral impurities (0.2% ee) led to antagonist activity inconsistent with the pure enantiomer. Repurification via preparative HPLC restored pharmacological clarity .
Q. What strategies are recommended for troubleshooting low coupling efficiency in solid-phase synthesis with this compound?
Methodological Answer:
- Steric Hindrance : Pre-activate the amino acid with HATU/DIPEA (1:2 ratio) in DMF for 5 minutes before resin addition .
- Solvent Optimization : Use DCM:DMF (1:1) to improve solubility of bulky residues. For persistent issues, switch to microwave-assisted synthesis (50°C, 10 minutes) .
- Real-Time Monitoring : Employ in-situ FTIR to track carbonyl stretching (1720 cm⁻¹ for active ester formation) .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in receptor-binding assays involving derivatives of this compound?
Methodological Answer:
- Structural Nuances : Minor changes (e.g., homologation from pentanoic to hexanoic acid) can alter binding modes. For example, baclofen homologues showed 94% ileum contraction inhibition vs. 59% for the parent compound due to extended backbone interactions .
- Pharmacological Profiling : Use orthogonal assays (e.g., cAMP inhibition, calcium flux) to confirm target specificity. In GABAB studies, antagonist (CGP35348) insensitivity indicated off-target effects in homologues .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding poses of conflicting derivatives. Adjust protonation states (e.g., carboxylate vs. neutral) to refine predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
